Potassium hydrogen-5-aminobenzene-1,3-disulphonate

Description

Crystal System and Unit Cell

- Predicted lattice : Monoclinic or orthorhombic systems are common for ionic sulfonates due to their asymmetric charge distribution.

- Unit cell parameters : Similar compounds exhibit cell dimensions of $$a = 10–12 \, \text{Å}$$, $$b = 8–10 \, \text{Å}$$, $$c = 6–8 \, \text{Å}$$, with angles near $$90^\circ$$.

Bond Lengths and Angles

- S–O bonds : ~1.45 Å (sulfonate groups), consistent with delocalized negative charge across oxygen atoms.

- C–S bonds : ~1.76 Å, shorter than typical C–S single bonds due to conjugation with the aromatic ring.

- Dihedral angles : Sulfonate groups are typically coplanar with the benzene ring (±10°), maximizing resonance stabilization.

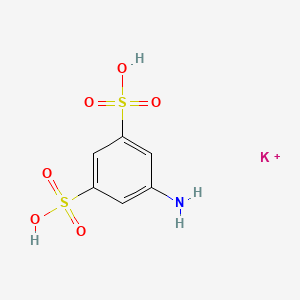

Figure 1: Hypothetical molecular structure

O

||

K–O–S–C₆H₃(NH₂)–S–O–H

||

O

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (D₂O, 400 MHz):

- Aromatic protons : Three distinct signals:

- Amino proton : δ 4.9–5.1 ppm (broad singlet, exchangeable with D₂O).

¹³C NMR (D₂O, 100 MHz):

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Table 2: Key FTIR absorptions

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(S=O) asymmetric | 1180–1250 | Sulfonate groups |

| ν(S=O) symmetric | 1040–1120 | Sulfonate groups |

| δ(N–H) bending | 1600–1650 | Amino group |

| ν(C–N) stretch | 1240–1300 | Aromatic C–N linkage |

| ν(O–H) (SO₃H) | 2500–3000 | Broad, hydrogen-bonded -OH |

The absence of a strong O–H stretch above 3000 cm⁻¹ confirms deprotonation of one sulfonic acid group.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) in negative mode :

- [M–K]⁻ at m/z 276.3 (base peak).

- Fragment ions :

- m/z 184.1: Loss of SO₃H (-96 Da).

- m/z 138.0: Benzene ring with -NH₂ and -SO₃⁻ (-138 Da from parent).

High-resolution MS (HRMS) : $$ \text{Calculated for C₆H₆NO₆S₂⁻}: 276.9652 \, \text{Da}. \, \text{Observed}: 276.9654 \, \text{Da}. $$

Properties

CAS No. |

27327-27-1 |

|---|---|

Molecular Formula |

C6H7KNO6S2+ |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

potassium;5-aminobenzene-1,3-disulfonic acid |

InChI |

InChI=1S/C6H7NO6S2.K/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1 |

InChI Key |

IJLLWMZNTBMNMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrogen-5-aminobenzene-1,3-disulphonate typically involves the sulfonation of 5-aminobenzene-1,3-disulphonic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen-5-aminobenzene-1,3-disulphonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonate groups to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Dye Chemistry

Reactive Dyes

Potassium hydrogen-5-aminobenzene-1,3-disulphonate is employed as a reactive dye in textile applications. Reactive dyes are known for their ability to form covalent bonds with fibers, resulting in vibrant colors that are resistant to washing and fading. The compound can be synthesized through condensation reactions involving arylamines and halogenated triazines, producing new dyestuffs that have various applications in the textile industry .

Case Study: Synthesis and Application

A study demonstrated that a series of reactive dyestuffs derived from this compound exhibited excellent dyeing properties on cotton fabrics. The synthesized dyes showed high fixation rates and color fastness under various washing conditions, making them suitable for commercial textile applications .

Environmental Remediation

Biodegradation of Azo Dyes

The compound plays a significant role in the biodegradation of azo dyes in wastewater treatment processes. Azo dyes, which often contain aromatic amines, can be toxic to aquatic life and pose environmental hazards. Research has shown that certain bacterial strains can effectively degrade azo dyes into less harmful compounds using this compound as a carbon source .

Integrated Anaerobic/Aerobic Processes

In integrated anaerobic/aerobic bioreactor systems, this compound has been utilized to enhance the degradation of aromatic amines. Studies indicate that under controlled conditions, bacteria can mineralize these compounds effectively, leading to their complete breakdown into non-toxic byproducts .

Biochemical Applications

Pharmaceuticals and Drug Delivery

The compound has potential applications in drug delivery systems due to its ability to interact with biological molecules. It can form complexes with proteins such as transferrin, which is crucial for iron transport in the body. This interaction may facilitate targeted drug delivery mechanisms in cancer therapies .

Case Study: Interaction with Transferrin

Research indicates that this compound binds to transferrin with high affinity, suggesting its potential use in enhancing the efficacy of anticancer drugs by improving their delivery to tumor cells that overexpress transferrin receptors .

Summary of Applications

| Application Area | Details |

|---|---|

| Dye Chemistry | Used as a reactive dye for textiles; exhibits high color fastness and fixation rates. |

| Environmental Remediation | Facilitates biodegradation of azo dyes; enhances mineralization of aromatic amines in wastewater treatment. |

| Biochemical Applications | Potential use in drug delivery systems; interacts with transferrin for targeted therapies. |

Mechanism of Action

The mechanism of action of potassium hydrogen-5-aminobenzene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. The amino and sulfonate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Potassium hydrogen-5-aminobenzene-1,3-disulphonate

- CAS No.: 27327-27-1

- Molecular Formula: C₆H₆NO₆S₂⁻·K⁺

- Molecular Weight : 291.34 g/mol

Structural Features: This compound consists of a benzene ring substituted with two sulfonate (-SO₃⁻) groups at positions 1 and 3, an amino (-NH₂) group at position 5, and a potassium counterion.

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Features

Key Observations :

- Backbone Diversity : The target compound features a benzene ring, while analogues like G salt and 2040-96-2 are naphthalene derivatives, offering extended conjugation and varied solubility .

- Functional Group Positioning: The amino group in the target compound (position 5) differs from the hydroxyl group in G salt (position 7), influencing electronic properties and reactivity .

- Complexity: The benzisoquinoline derivative (58232-39-6) has a fused polycyclic system, enhancing thermal stability but reducing water solubility compared to simpler sulfonates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Gaps in Data :

Critical parameters such as melting points, pH stability, and partition coefficients (logP) are unavailable for most compounds, limiting direct comparisons .

Table 3: Hazard and Precautionary Measures

Regulatory Compliance : G salt is listed in multiple inventories (EINECS, TSCA), whereas the target compound’s regulatory profile is less documented .

Biological Activity

Potassium hydrogen-5-aminobenzene-1,3-disulphonate, also known as potassium 5-aminobenzenesulfonate, is a sulfonated aromatic compound with various biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the sulfonation of 5-aminobenzenesulfonic acid. Characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound. For instance, the use of NMR can provide insights into the molecular environment of the hydrogen atoms in the compound, while X-ray crystallography can elucidate its crystal structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antibacterial properties.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

This data indicates that the compound could be a potential candidate for developing new antibacterial agents.

Cytotoxic Effects

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines such as HL-60 (human promyelocytic leukemia) and MLTC-1 (mouse lymphoid tumor cells). The cytotoxicity was assessed using an MTT assay, revealing IC50 values of approximately 19.51 μg/mL for MLTC-1 cells.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HL-60 | 25.0 |

| MLTC-1 | 19.51 |

These findings suggest that the compound may have potential applications in cancer therapy.

The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms and cancer cells. Its sulfonate groups are believed to interact with cellular membranes, leading to increased permeability and subsequent cell death.

Case Studies

- Antimicrobial Activity : In a controlled laboratory setting, researchers treated cultures of E. coli with varying concentrations of this compound. The results indicated a dose-dependent response in bacterial growth inhibition.

- Cytotoxicity in Cancer Cells : A study involving MLTC-1 cells treated with the compound showed significant apoptotic activity as evidenced by increased annexin V staining in flow cytometry assays.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing potassium hydrogen-5-aminobenzene-1,3-disulphonate?

- Methodological Answer : Synthesis typically involves sulfonation of 5-aminophenol derivatives followed by controlled neutralization with potassium hydroxide. Characterization should include elemental analysis (C, H, N, S), FT-IR for sulfonate (-SO₃⁻) and amine (-NH₂) group identification, and NMR (¹H and ¹³C) to confirm aromatic substitution patterns. Purity can be assessed via HPLC with UV detection at 254 nm. For structural confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should use aqueous solutions buffered across a pH range (e.g., 2–12) and monitored via UV-Vis spectroscopy for absorbance changes at λ_max (~280 nm, typical for aromatic sulfonates). Thermal stability can be assessed using thermogravimetric analysis (TGA) under nitrogen, with decomposition temperatures >250°C expected for sulfonate salts. Note that acidic conditions (pH <3) may protonate the sulfonate groups, reducing solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in metal-chelation data involving this compound?

- Methodological Answer : Conflicting results in metal-binding studies (e.g., with Fe³⁺ or Al³⁺) may arise from competing ligands or pH-dependent speciation. Use a combined approach:

- Speciation modeling : Software like PHREEQC to predict dominant metal-ligand complexes under experimental conditions.

- Competitive chelation assays : Compare binding affinity with EDTA or Tiron (sodium 4,5-dihydroxybenzene-1,3-disulphonate, a known chelator) using UV-Vis titration or fluorescence quenching .

- X-ray absorption spectroscopy (XAS) : Directly probe coordination geometry and oxidation states of metal ions.

Q. What advanced techniques are suitable for studying its role in redox-active systems?

- Methodological Answer : Cyclic voltammetry (CV) in aqueous electrolytes (e.g., 0.1 M KCl) can identify redox peaks associated with the amine or sulfonate groups. Pair with in-situ Raman spectroscopy to detect intermediate species. For mechanistic studies, use electron paramagnetic resonance (EPR) to track radical formation during oxidation/reduction .

Q. How can this compound be optimized for use in spectrophotometric assays for trace metal detection?

- Methodological Answer : Optimize ligand-to-metal ratios via Job’s method of continuous variations. Validate selectivity by testing interference from common ions (e.g., Ca²⁺, Mg²⁺) using inductively coupled plasma mass spectrometry (ICP-MS). Sensitivity can be enhanced by derivatizing the compound with fluorophores (e.g., dansyl chloride) for fluorescence-based detection .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer : Solubility variations may stem from differences in ionic strength or counterion effects. Standardize measurements using:

- Ionic strength adjusters : Maintain constant ionic strength with KCl or NaCl.

- Dynamic light scattering (DLS) : Detect aggregation at high concentrations.

- Phase-solubility diagrams : Compare solubility in binary solvent systems (e.g., water-ethanol) .

Experimental Design Considerations

Q. What controls are critical when designing catalytic studies with this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.